An In-Depth Technical Guide to L-Homoserine Lactone Hydrochloride: From Structural Elucidation to Applications in Drug Development
An In-Depth Technical Guide to L-Homoserine Lactone Hydrochloride: From Structural Elucidation to Applications in Drug Development
This guide provides a comprehensive technical overview of L-Homoserine lactone hydrochloride, a pivotal molecule in the field of bacterial communication and a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its structural and chemical properties, biological significance, and practical applications, offering both foundational knowledge and actionable experimental insights.
Core Molecular Profile of L-Homoserine Lactone Hydrochloride
L-Homoserine lactone hydrochloride, systematically named (S)-3-Aminodihydrofuran-2(3H)-one hydrochloride, is the hydrochloride salt of the L-enantiomer of homoserine lactone. This small, heterocyclic organic compound is of significant interest due to its central role as the core structural motif of N-acyl homoserine lactones (AHLs), a major class of signaling molecules in bacterial quorum sensing.
Structural Formula and Chemical Identity
The fundamental structure of L-Homoserine lactone hydrochloride consists of a five-membered lactone (a cyclic ester) ring derived from the amino acid L-homoserine. The amine group at the alpha-carbon is protonated in the hydrochloride form, enhancing its stability and water solubility.
Molecular Formula: C₄H₈ClNO₂[1]
Molecular Weight: 137.56 g/mol [1][2]
CAS Number: 2185-03-7[3]
Synonyms: (S)-α-Amino-γ-butyrolactone hydrochloride, L-HSL HCl, (S)-Homoserine lactone hydrochloride[2][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of L-Homoserine lactone hydrochloride is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 210-220 °C (decomposes) | [5] |
| Solubility | Soluble in water (10 mg/mL) and DMSO (10 mg/mL).[2] Its solubility in ethanol is not recommended as it can lead to the opening of the lactone ring.[6] | [2][6][7] |
| Optical Activity | [α]20/D -27.8° (c = 1 in H₂O) | [2] |
| Storage | Recommended storage at -20°C, sealed and protected from moisture. It is stable for at least two years under these conditions.[2] | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and quality control of L-Homoserine lactone hydrochloride.
-
¹H NMR (399.65 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the protons in the molecule.
-
δ ~9.07 ppm (broad s, 3H): This signal corresponds to the protons of the ammonium group (-NH₃⁺).
-
δ ~4.46 ppm (m, 1H): This multiplet is assigned to the proton at the chiral center (α-carbon).
-
δ ~4.34 - 4.30 ppm (m, 2H): These multiplets arise from the two protons on the γ-carbon, adjacent to the ring oxygen.
-
δ ~2.58 - 2.39 ppm (m, 2H): These multiplets correspond to the two protons on the β-carbon.[8]
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key chemical shifts include the carbonyl carbon of the lactone, the α-carbon bearing the amino group, and the carbons of the ethyl bridge. The carbonyl carbon typically appears at the highest chemical shift (downfield).
The IR spectrum reveals the presence of key functional groups:
-
~1780 cm⁻¹: A strong absorption band characteristic of the C=O stretch of a five-membered lactone.
-
~3000-2800 cm⁻¹: Absorption bands corresponding to the N-H stretching vibrations of the ammonium group.
-
~1600 cm⁻¹: A band associated with the N-H bending vibration.
Biological Significance: The Core of Quorum Sensing
The primary biological importance of L-Homoserine lactone lies in its role as the conserved structural core of N-acyl homoserine lactones (AHLs). AHLs are a class of autoinducer molecules used by many Gram-negative bacteria for quorum sensing, a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density.[9]
The LuxI/LuxR Quorum Sensing Circuit
The canonical quorum sensing system involves two key proteins: LuxI and LuxR.
-
LuxI-type synthases: These enzymes catalyze the synthesis of specific AHLs by joining a fatty acyl group from an acyl-acyl carrier protein (acyl-ACP) to S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety.
-
LuxR-type receptors: These are intracellular transcriptional regulators that act as AHL receptors.
The process can be summarized as follows:
-
At low cell density, bacteria produce a basal level of AHLs, which diffuse out of the cells.
-
As the bacterial population grows, the extracellular concentration of AHLs increases.
-
Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors.
-
This binding induces a conformational change in the LuxR protein, leading to its dimerization and activation.
-
The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.
This coordinated gene expression can regulate a variety of processes, including biofilm formation, virulence factor production, and antibiotic synthesis.[10]
Caption: The LuxI/LuxR quorum sensing circuit in Gram-negative bacteria.
Stereospecificity of LuxR Receptors
The interaction between AHLs and LuxR-type receptors is highly stereospecific. LuxR receptors predominantly recognize and are activated by N-acyl derivatives of L-Homoserine lactone. Studies have shown that the corresponding D-enantiomers are generally inactive or exhibit significantly reduced activity, highlighting the precise structural requirements for binding to the receptor's active site. This stereospecificity is a critical consideration in the design of synthetic quorum sensing modulators.
Chemical Synthesis and Reactivity
L-Homoserine lactone hydrochloride is a key starting material for the synthesis of a wide array of AHLs and their analogs, which are used to probe and modulate quorum sensing systems.
Synthesis of L-Homoserine Lactone Hydrochloride
A common laboratory-scale synthesis involves the acid-catalyzed cyclization of L-homoserine.
Experimental Protocol: Synthesis from L-Homoserine
-
Reaction Setup: Suspend L-homoserine in concentrated hydrochloric acid.
-
Dissolution: Stir the mixture until all the solid L-homoserine has dissolved.
-
Solvent Removal: Remove the water and excess hydrochloric acid under reduced pressure (e.g., using a rotary evaporator).
-
Drying: Dry the resulting solid residue under vacuum to yield L-Homoserine lactone hydrochloride as a white powder.
This method provides a high yield of the desired product.
N-Acylation: The Gateway to AHLs
The primary amino group of L-Homoserine lactone hydrochloride is a nucleophile that can be readily acylated to form the corresponding N-acyl homoserine lactones. A common method employs the use of acyl chlorides.
Experimental Protocol: Synthesis of N-octanoyl-L-homoserine lactone
-
Dissolution: Dissolve L-Homoserine lactone hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride and deprotonate the primary amine, forming the free base in situ.
-
Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of octanoyl chloride in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a mild acid (e.g., dilute HCl), and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure N-octanoyl-L-homoserine lactone.
Caption: General workflow for the N-acylation of L-Homoserine lactone hydrochloride.
Stability and Hydrolysis
The five-membered lactone ring of L-Homoserine lactone and its N-acylated derivatives is susceptible to hydrolysis, particularly under basic conditions. The rate of this ring-opening reaction is dependent on pH and temperature. This instability is an important consideration for the storage of AHL standards and for the design of experiments in aqueous media. Acidification of the medium can often reverse the lactonolysis.
Applications in Drug Development and Research
The central role of quorum sensing in bacterial pathogenicity has made it an attractive target for the development of novel anti-infective therapies. L-Homoserine lactone hydrochloride and its derivatives are invaluable tools in this endeavor.
Quorum Sensing Inhibition (QSI)
Instead of directly killing bacteria, which can lead to the development of resistance, quorum sensing inhibitors (QSIs) aim to disrupt bacterial communication, thereby attenuating their virulence and biofilm formation.[9] L-Homoserine lactone analogs can act as QSIs through several mechanisms, including:
-
Competitive Inhibition: Synthetic AHL analogs can bind to LuxR-type receptors without activating them, thus competing with the native AHLs.
-
Allosteric Modulation: Some analogs may bind to sites on the receptor other than the AHL binding site, altering its conformation and preventing activation.
The development of potent and specific QSIs is an active area of research, with numerous L-Homoserine lactone-based compounds being synthesized and evaluated for their anti-biofilm and anti-virulence properties.[1][11]
Probing Quorum Sensing Systems
A diverse library of synthetic AHLs, generated from L-Homoserine lactone hydrochloride, is essential for elucidating the specificity and function of different LuxR-type receptors in various bacterial species. By systematically varying the length and modification of the acyl chain, researchers can map the structure-activity relationships that govern AHL-receptor interactions.
Anti-Biofilm Agents
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Since quorum sensing is often crucial for biofilm formation and maturation, QSIs derived from L-Homoserine lactone are being investigated as potential anti-biofilm agents.[10]
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
-
Bacterial Culture: Grow a bacterial culture to a specific optical density.
-
Treatment: In a multi-well plate, add the bacterial culture to wells containing various concentrations of the test compound (AHL analog) and appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the plate under conditions that promote biofilm formation.
-
Washing: After incubation, gently wash the wells to remove planktonic (free-floating) bacteria.
-
Staining: Stain the remaining adherent biofilm with a crystal violet solution.[11]
-
Solubilization: After washing away excess stain, solubilize the crystal violet retained by the biofilm using a suitable solvent (e.g., ethanol or acetic acid).
-
Quantification: Measure the absorbance of the solubilized crystal violet, which is proportional to the amount of biofilm.
Safety and Handling
L-Homoserine lactone hydrochloride should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. It is important to avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
L-Homoserine lactone hydrochloride is more than just a simple chemical reagent; it is a key that has unlocked our understanding of bacterial communication and offers a promising scaffold for the development of next-generation anti-infective therapies. Its unique combination of a stereochemically defined core and a readily modifiable functional group makes it an indispensable tool for chemists, microbiologists, and drug discovery scientists. As research into the complexities of the microbial world continues, the importance of L-Homoserine lactone hydrochloride and its derivatives is set to grow, paving the way for innovative strategies to combat bacterial infections and manipulate microbial communities.
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Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. Retrieved from [Link]
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